molecular formula C9H8ClN3O2 B8113367 (6-Chloroimidazo[1,2-b]Pyridazin-3-yl)Methyl Acetate

(6-Chloroimidazo[1,2-b]Pyridazin-3-yl)Methyl Acetate

Cat. No. B8113367
M. Wt: 225.63 g/mol
InChI Key: CVBWLGANSUSVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloroimidazo[1,2-b]Pyridazin-3-yl)Methyl Acetate is a useful research compound. Its molecular formula is C9H8ClN3O2 and its molecular weight is 225.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Arylation Techniques

A study by Akkaoui et al. (2010) explored the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]-pyridazine. This method was employed to synthesize various 3-(hetero)arylimidazo[1,2-b]pyridazines, demonstrating the potential of this compound in organic synthesis and medicinal chemistry applications. The study highlighted the efficacy of microwave-assisted, one-pot, two-step processes involving Suzuki cross-coupling and palladium-catalyzed arylation (Akkaoui et al., 2010).

2. Synthesis and Structural Analysis

Research by Sallam et al. (2021) focused on synthesizing and structurally analyzing a related compound, 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine. The study provided insights into the molecular structure, employing techniques like Density Functional Theory (DFT) calculations and Hirshfeld surface analysis. Such research underscores the compound's relevance in the field of medicinal chemistry and material sciences (Sallam et al., 2021).

3. VEGFR-2 Kinase Inhibitory Activity

A convergent and streamlined synthesis approach for developing selective vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors was studied by Ishimoto et al. (2013). This research utilized 6-chloroimidazo[1,2-b]pyridazine in the final step of synthesizing VEGFR-2 kinase inhibitors, indicating the compound's potential in the development of targeted cancer therapies (Ishimoto et al., 2013).

4. Antiviral Activities

The synthesis of 3-aralkyl-thiomethylimidazo[1,2-b]pyridazine derivatives and their antiviral activities was investigated by Galtier et al. (2003). They found that specific derivatives of this compound demonstrated potent inhibitory effects on the replication of human cytomegalovirus and varicella-zoster virus, highlighting its potential in antiviral drug development (Galtier et al., 2003).

properties

IUPAC Name

(6-chloroimidazo[1,2-b]pyridazin-3-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-6(14)15-5-7-4-11-9-3-2-8(10)12-13(7)9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBWLGANSUSVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CN=C2N1N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.